Tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate

Lipophilicity Drug-likeness Blood-brain barrier permeability

Tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate (CAS 1393584-90-1) is a Boc-protected, 4-oxo-substituted azepane derivative bearing a trifluoromethyl group at the 5-position. With a molecular formula of C₁₂H₁₈F₃NO₃ and a molecular weight of 281.27 g·mol⁻¹, this compound belongs to the class of saturated seven-membered nitrogen heterocycles that serve as conformationally flexible scaffolds in drug discovery.

Molecular Formula C12H18F3NO3
Molecular Weight 281.27 g/mol
CAS No. 1393584-90-1
Cat. No. B1378993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate
CAS1393584-90-1
Molecular FormulaC12H18F3NO3
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(=O)CC1)C(F)(F)F
InChIInChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-6-4-8(12(13,14)15)9(17)5-7-16/h8H,4-7H2,1-3H3
InChIKeyNHPOEZNXKKOGCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Oxo-5-(Trifluoromethyl)azepane-1-carboxylate (CAS 1393584-90-1): A Fluorinated Seven-Membered N-Heterocyclic Building Block for Medicinal Chemistry Procurement


Tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate (CAS 1393584-90-1) is a Boc-protected, 4-oxo-substituted azepane derivative bearing a trifluoromethyl group at the 5-position . With a molecular formula of C₁₂H₁₈F₃NO₃ and a molecular weight of 281.27 g·mol⁻¹, this compound belongs to the class of saturated seven-membered nitrogen heterocycles that serve as conformationally flexible scaffolds in drug discovery [1]. The compound features three synthetically orthogonal handles—the Boc-protected amine, the ketone at position 4, and the electron-withdrawing CF₃ group at position 5—making it a versatile intermediate for constructing complex bioactive molecules, particularly those targeting central nervous system (CNS) disorders and kinase-mediated pathways [2][3].

Why Generic Substitution Fails for Tert-Butyl 4-Oxo-5-(Trifluoromethyl)azepane-1-carboxylate: Physicochemical Differentiation from Non-Fluorinated and Ring-Size Analogs


The specific combination of a seven-membered azepane ring, a 4-oxo ketone, and a 5-CF₃ substituent under Boc protection is not interchangeable with simpler analogs. The trifluoromethyl group confers a ~2.7-fold increase in computed lipophilicity (ΔLogP ≈ +1.33) relative to the non-fluorinated parent azepane , while simultaneously doubling the hydrogen-bond acceptor count from 3 to 6 . These differences directly impact membrane permeability, metabolic stability, and target-binding pharmacodynamics in ways that a methyl-substituted or unsubstituted azepane cannot replicate [1]. Furthermore, the seven-membered ring imposes conformational flexibility distinct from the more rigid six-membered piperidine analogs, and fluorine substitution has been experimentally demonstrated to bias this conformational equilibrium in substituted azepanes [2]. Substituting a generic 4-oxoazepane or a 4-oxopiperidine building block for this compound would fundamentally alter the lipophilicity, electronic profile, and conformational landscape of any downstream drug candidate.

Quantitative Differentiation Evidence: Tert-Butyl 4-Oxo-5-(Trifluoromethyl)azepane-1-carboxylate vs. Closest Analogs


Lipophilicity Advantage: ~2.7-Fold Increase in Computed logP vs. Non-Fluorinated 4-Oxoazepane

The target compound (CAS 1393584-90-1) has a computed XLogP3 of 2.1, compared to a LogP of 0.77 for the non-fluorinated analog tert-butyl 4-oxoazepane-1-carboxylate (CAS 188975-88-4), representing a ΔLogP of +1.33 . This ~2.7-fold relative increase in lipophilicity is conferred entirely by the 5-CF₃ substituent and places the target compound within the favorable CNS drug-likeness range (LogP 1–3) while the non-fluorinated analog falls below it [1]. The molecular weight concomitantly increases from 213.27 to 281.27 g·mol⁻¹ (ΔMW = +68 Da), consistent with replacement of a hydrogen by CF₃ .

Lipophilicity Drug-likeness Blood-brain barrier permeability

Doubled Hydrogen-Bond Acceptor Count: 6 vs. 3 for Non-Fluorinated Analog

The target compound possesses 6 hydrogen-bond acceptor sites (3 from the CF₃ fluorine atoms, 2 from the carbamate carbonyl oxygens, and 1 from the ketone oxygen), compared to only 3 hydrogen-bond acceptors for the non-fluorinated analog tert-butyl 4-oxoazepane-1-carboxylate . Despite this doubling of H-bond acceptor count, the topological polar surface area (TPSA) remains identical at 46.6 Ų for both compounds, indicating that the additional fluorine-mediated H-bond acceptors do not increase overall polarity in a way that would impair membrane permeation . The CF₃ fluorine atoms act as weak, lipophilic hydrogen-bond acceptors capable of engaging in orthogonal C–F···H–X interactions with biological targets without the desolvation penalty associated with stronger oxygen- or nitrogen-based acceptors [1].

Hydrogen bonding Target engagement Molecular recognition

Conformational Control via Trifluoromethyl Substitution: Experimental Evidence for Fluorine-Mediated Ring Bias in Azepanes

Patel et al. (2014) demonstrated through ¹H NMR spectroscopy and computational modeling that fluorine substitution on substituted azepane rings biases the seven-membered ring toward one major conformation, with fluorine being more effective than hydroxyl substitution in reducing conformational disorder [1]. While the study examined model azepane systems rather than the exact target compound, the 5-CF₃ substituent in the target compound is expected to exert a similar and potentially stronger conformational-biasing effect due to the steric bulk and electronic properties of the trifluoromethyl group [2]. In contrast, the non-fluorinated analog (CAS 188975-88-4) lacks this conformational restriction, existing as a more flexible ensemble of ring conformers in solution [1]. This difference matters because azepane ring conformation directly affects the three-dimensional presentation of substituents to biological targets, with the CF₃ group reducing the entropic penalty of binding [3].

Conformational analysis Fluorine effects Bioactive conformation

CNS Drug Discovery Positioning: Deprotected Form Specifically Targeted for Blood-Brain Barrier Penetration

The deprotected form of the target compound, 5-(trifluoromethyl)azepan-4-one (CAS 2680860-93-7), is explicitly positioned in current research as a building block for central nervous system (CNS) drugs due to the molecule's ability to cross the blood-brain barrier combined with the metabolic stability imparted by the CF₃ moiety [1]. The parent Boc-protected compound (CAS 1393584-90-1) is cross-referenced in patents related to neurodegenerative disease treatments, further corroborating its role as a precursor to CNS-active molecules [2]. In contrast, the non-fluorinated analog (CAS 188975-88-4) lacks this specific CNS-targeting profile, as its lower lipophilicity (LogP 0.77) places it below the optimal range for passive BBB penetration . Azepane-based compounds as a class have demonstrated activity across anti-cancer, anti-Alzheimer's, and anticonvulsant applications [3], but the CF₃-substituted variant is specifically noted for CNS programs.

CNS drug discovery Blood-brain barrier Neurodegenerative disease

Procurement Cost Differential: Specialty CF₃-Azepane Building Block Commands >100-Fold Price Premium Over Non-Fluorinated Analog

The target compound (CAS 1393584-90-1) is priced at approximately €3,559 per gram (CymitQuimica, TRC brand) or ¥30,000 per gram (delta-b.com), compared to approximately $12 per gram (AKSci) or ¥89 per gram (CoolPharm) for the non-fluorinated analog tert-butyl 4-oxoazepane-1-carboxylate (CAS 188975-88-4) . This represents a >100-fold price premium, reflecting the additional synthetic complexity of introducing the trifluoromethyl substituent at the 5-position of the azepane ring. The target compound is offered at 95%+ to NLT 98% purity with supporting analytical documentation including NMR, HPLC, and LC-MS . The non-fluorinated analog benefits from economies of scale due to its broader use as a general building block and simpler synthetic route .

Procurement cost Building block tier Synthetic complexity

Ring-Size Differentiation: Seven-Membered Azepane vs. Six-Membered Piperidine with CF₃ Substituent

The target compound features a seven-membered azepane ring, which provides greater conformational flexibility and a different spatial presentation of the CF₃ and ketone substituents compared to six-membered piperidine analogs such as 1-Boc-3-trifluoromethyl-piperidin-4-one (CAS 1159983-77-3) . The azepane ring can access a wider range of torsional angles, which is critical for spanning larger distances between pharmacophoric elements in target binding sites [1]. The computed complexity score for the target compound is 360 (vs. 255 for the non-fluorinated azepane and a predicted lower complexity for the piperidine analog), reflecting the greater structural intricacy of the 5-CF₃-azepane scaffold . While no direct head-to-head biological comparison between the azepane and piperidine CF₃ analogs is available in the public domain, the azepane scaffold has been validated in kinase inhibitor programs (PKA/PKB) where ring size was a critical determinant of selectivity [2].

Ring size Conformational flexibility Scaffold hopping

Optimal Application Scenarios for Tert-Butyl 4-Oxo-5-(Trifluoromethyl)azepane-1-carboxylate in Drug Discovery and Chemical Biology


CNS Drug Discovery Programs Requiring BBB-Penetrant Building Blocks

Programs targeting neurodegenerative diseases (Alzheimer's, Parkinson's, Huntington's) or other CNS disorders should prioritize this building block when the synthetic route requires a Boc-protected, ketone-functionalized azepane with built-in lipophilicity for BBB penetration. The XLogP3 of 2.1 places the scaffold within the optimal CNS drug-likeness range, and the deprotected form is explicitly noted in current research as a CNS drug building block [1][2]. The CF₃ group simultaneously enhances metabolic stability, reducing the likelihood of rapid oxidative metabolism at the 5-position—a common liability of unsubstituted azepane rings [3]. The compound's cross-referencing in neurodegenerative disease patents further validates its relevance for CNS-targeted medicinal chemistry [1].

Fragment-Based Drug Discovery Leveraging Fluorine-Mediated Binding Interactions

The unique combination of 6 H-bond acceptors with only 46.6 Ų TPSA makes this compound an attractive fragment or fragment-linking building block . The CF₃ fluorine atoms can engage in weak C–F···H–X hydrogen bonds and orthogonal multipolar interactions with protein targets without incurring the desolvation penalty typical of stronger H-bond acceptors [4]. In fragment-based campaigns where every additional productive target contact improves affinity, the three CF₃ fluorines provide additional interaction capacity absent in the non-fluorinated analog (3 H-bond acceptors) . The Boc group enables facile deprotection and subsequent diversification, while the 4-oxo ketone offers a handle for reductive amination, Grignard addition, or olefination chemistry.

Kinase Inhibitor Scaffold Optimization Requiring Conformationally Biased Azepane Cores

For kinase inhibitor programs where azepane-containing scaffolds have demonstrated PKA/PKB inhibitory activity, this compound offers a conformationally biased core that can pre-organize the pharmacophore for target engagement [5][6]. The CF₃ group at the 5-position is expected to reduce the conformational flexibility of the seven-membered ring compared to non-fluorinated azepanes, potentially lowering the entropic penalty of binding [6]. The seven-membered ring geometry also positions substituents differently than six-membered piperidine analogs, which is critical when the target binding site demands a specific spatial arrangement between the ketone and the CF₃-bearing carbon [7]. This scaffold has precedent in kinase-focused azepane derivative patents where ring substitution patterns directly impacted PKB/PKA selectivity [5].

Specialty Chemical Procurement for SAR Campaigns Where CF₃ Position Is Non-Negotiable

In structure-activity relationship (SAR) campaigns where the 5-CF₃ substituent has been identified as essential for potency or selectivity through computational modeling or preliminary hit expansion, this compound is the definitive building block despite its >100-fold cost premium over the non-fluorinated analog . Post-synthetic introduction of a CF₃ group at the 5-position of an azepane ring is synthetically challenging and low-yielding, making the pre-installed CF₃ building block the most cost-effective route when factoring in the labor, reagents, and purification costs of late-stage fluorination [8]. The compound's availability at NLT 98% purity with full analytical documentation (NMR, HPLC, LC-MS) supports its use in lead optimization where impurity profiles must be rigorously controlled .

Quote Request

Request a Quote for Tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.